molecular formula C14H16N4O2 B7587735 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one

Numéro de catalogue B7587735
Poids moléculaire: 272.30 g/mol
Clé InChI: WREQIPFJLGAMRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a derivative of isoquinoline and triazole, and its unique structure has led to its investigation in different areas of research, including medicinal chemistry, pharmacology, and neuroscience.

Applications De Recherche Scientifique

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has been investigated for its potential applications in various research fields. One of the significant areas of research is medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. In a research article published in the European Journal of Medicinal Chemistry in 2014, the compound was reported to exhibit potent antitumor activity against human cancer cell lines (2). Additionally, the compound has been investigated for its potential as an anti-inflammatory agent, as reported in a research article published in the Journal of Medicinal Chemistry in 2015 (3).

Mécanisme D'action

The mechanism of action of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression regulation (4). HDAC inhibitors have been investigated for their potential as anticancer agents, and 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has shown promising results in this area of research.
Biochemical and Physiological Effects:
1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one has been reported to exhibit various biochemical and physiological effects. In a research article published in the Journal of Medicinal Chemistry in 2015, the compound was reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines (3). Additionally, the compound has been reported to induce apoptosis (programmed cell death) in cancer cells, as reported in a research article published in the European Journal of Medicinal Chemistry in 2014 (2).

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of using 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one in lab experiments is its potential as a drug candidate. The compound has been reported to exhibit potent antitumor activity and anti-inflammatory activity, making it a promising candidate for further investigation. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.

Orientations Futures

There are several future directions for the investigation of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one. One of the potential areas of research is the development of this compound as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further investigation is needed to understand the mechanism of action of this compound and its potential for use in other research fields, such as neuroscience and pharmacology. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound has been investigated for its potential as a drug candidate for the treatment of cancer and inflammatory diseases, and its mechanism of action involves the inhibition of HDACs. While the compound has shown promising results in lab experiments, further investigation is needed to understand its full potential and limitations.

Méthodes De Synthèse

The synthesis of 1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one involves the reaction of 7-hydroxy-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting compound with sodium azide and copper (I) iodide. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry in 2011 (1). The yield of the compound was reported to be 72%.

Propriétés

IUPAC Name

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13-2-1-11-3-6-17(10-12(11)9-13)14(20)4-7-18-8-5-15-16-18/h1-2,5,8-9,19H,3-4,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQIPFJLGAMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)O)C(=O)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(triazol-1-yl)propan-1-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.